N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with morpholine and carboxamide groups under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core plays a crucial role in its electron-withdrawing ability, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: Known for its use in OLEDs and organic solar cells.
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide: Another derivative with similar electronic properties. The uniqueness of this compound lies in its specific combination of functional groups, which can enhance its applicability in various fields.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-11(15-3-5-17-6-4-15)12-8-1-2-9-10(7-8)14-18-13-9/h1-2,7H,3-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGZFRZPAJGRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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